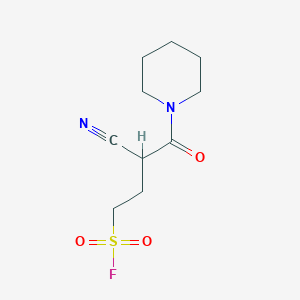
l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony: is a synthetic compound with a complex structure that includes a piperidine ring, a cyano group, and a sulfonyl fluoride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the cyano group, and the addition of the sulfonyl fluoride moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl fluoride group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may act as enzyme inhibitors or receptor modulators, offering new avenues for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. The cyano group may participate in hydrogen bonding or electrostatic interactions, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
- l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony
- l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfonamide
- l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfonate
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a versatile tool in research and industrial applications.
Propriétés
Formule moléculaire |
C10H15FN2O3S |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
3-cyano-4-oxo-4-piperidin-1-ylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H15FN2O3S/c11-17(15,16)7-4-9(8-12)10(14)13-5-2-1-3-6-13/h9H,1-7H2 |
Clé InChI |
XLYPTQINZWPCGR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C(CCS(=O)(=O)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide](/img/structure/B14791073.png)
![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14791076.png)

![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate](/img/structure/B14791082.png)




![2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine](/img/structure/B14791107.png)

![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B14791122.png)
